
3-(2-Ethyl-4-hydroxymethyl-6-methyl-phenyl)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethyl-4-hydroxymethyl-6-methyl-phenyl)propionic acid is an organic compound that belongs to the class of phenylpropionic acids. These compounds are characterized by a phenyl group attached to a propionic acid moiety. This particular compound features additional substituents on the phenyl ring, including ethyl, hydroxymethyl, and methyl groups, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-4-hydroxymethyl-6-methyl-phenyl)propionic acid can be achieved through various synthetic routes. One common method involves the Friedel-Crafts alkylation of a substituted benzene ring followed by subsequent functional group transformations. The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction temperatures are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Ethyl-4-hydroxymethyl-6-methyl-phenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 3-(2-Ethyl-4-carboxy-6-methyl-phenyl)-propionic acid.
Reduction: Formation of 3-(2-Ethyl-4-hydroxymethyl-6-methyl-phenyl)-propanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Ethyl-4-hydroxymethyl-6-methyl-phenyl)propionic acid depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may influence intracellular signaling pathways, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) with a similar phenylpropionic acid structure.
Naproxen: Another NSAID with a similar structure but different substituents on the phenyl ring.
Uniqueness
3-(2-Ethyl-4-hydroxymethyl-6-methyl-phenyl)propionic acid is unique due to its specific substituents, which can influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C13H18O3 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
3-[2-ethyl-4-(hydroxymethyl)-6-methylphenyl]propanoic acid |
InChI |
InChI=1S/C13H18O3/c1-3-11-7-10(8-14)6-9(2)12(11)4-5-13(15)16/h6-7,14H,3-5,8H2,1-2H3,(H,15,16) |
Clé InChI |
STMFOFICBMTQNQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC(=C1)CO)C)CCC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

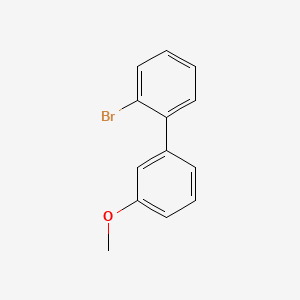

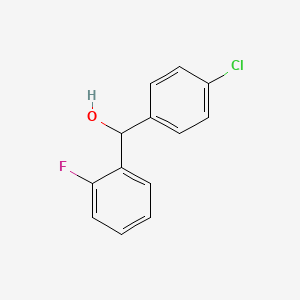
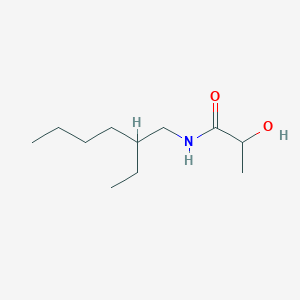
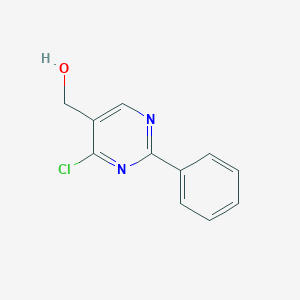


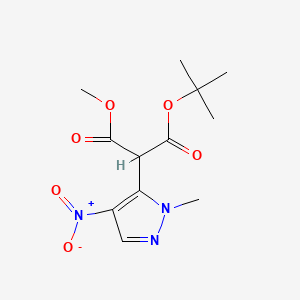
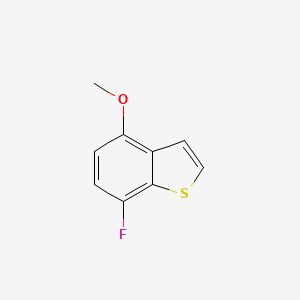
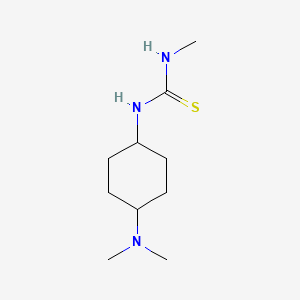

![8-(4-Propylphenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8345567.png)
![3-Ethyl-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-3-carboxylic Acid](/img/structure/B8345569.png)
